The synthesis of (-)-Agelastatin C has been achieved through various methodologies, primarily focusing on total synthesis strategies that utilize advanced organic chemistry techniques.
The molecular structure of (-)-Agelastatin C is characterized by a tetracyclic framework that includes multiple stereocenters.
(-)-Agelastatin C participates in various chemical reactions that are essential for its synthesis and potential modifications.
The mechanism of action of (-)-Agelastatin C primarily revolves around its interaction with cellular pathways involved in cancer progression.
The physical and chemical properties of (-)-Agelastatin C contribute to its behavior in biological systems.
The applications of (-)-Agelastatin C extend beyond basic research into practical therapeutic uses.
(−)-Agelastatin C belongs to the pyrrole-imidazole alkaloid (PIA) family, which originates from linear precursors like oroidin (a brominated marine natural product). The biosynthesis begins with the condensation of histidine and proline/ornithine derivatives, forming the core imidazole and pyrrole units. For agelastatins, this scaffold undergoes oxidative cyclizations to construct the characteristic tetracyclic framework (cyclopentane C-ring fused to imidazolone D-ring and pyrrole A/B rings). Key modifications include bromination at C13 and stereoselective C-ring closure. Agelastatin C specifically lacks the C5 hydroxyl group present in agelastatin A, suggesting divergent late-stage oxidation states [1] [3] [4].
Table 1: Key Biosynthetic Hypotheses for (−)-Agelastatin C
Hypothesis | Key Features | Supporting Evidence |
---|---|---|
Movassaghi's Proposal | C-Ring formation via C4-nucleophile/C8-electrophile | Biomimetic synthesis via N-acyliminium ion cyclization |
Al-Mourabit's Model | Cyclization sequence: D-ring → C-ring → B-ring | Isolation of nagelamide J (linear precursor) |
Reverse-Polarity Model | C8-electrophile trapping by C4-nucleophile (imidazole) | Synthesis of O-methyl-pre-agelastatin A |
Agelastatin C shares a direct biogenetic relationship with simpler PIAs:
The C-ring construction in (−)-agelastatin C involves contentious enzymatic/non-enzymatic pathways:
Table 2: Cyclization Mechanisms for C-Ring Formation
Mechanism | Key Step | Experimental Validation |
---|---|---|
5-exo-trig Cyclization | C4-attack on C8 N-acyliminium | Synthesis of (−)-agelastatin C via pre-agelastatin |
Nazarov Electrocyclization | Conrotatory ring closure of pentadienyl cation | DFT calculations supporting feasibility |
Substrate-Directed Cyclization | Conformational bias from Z-olefin | X-ray crystallography of carbinolamide intermediates |
The C-ring of (−)-agelastatin C contains four contiguous stereocenters (C4, C5, C7, C8). Stereoselectivity arises from:
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7